molecular formula C6H11NO2 B150103 2,3-Hexanedione, 3-oxime CAS No. 133128-89-9

2,3-Hexanedione, 3-oxime

Cat. No. B150103
M. Wt: 129.16 g/mol
InChI Key: GRLLMEXCXJTHGF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Hexanedione, 3-oxime is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique properties, including its ability to act as a chelating agent and its potential use as a reagent in biochemical assays. In

Mechanism Of Action

The mechanism of action of 2,3-Hexanedione, 3-oxime is not fully understood, but it is believed to involve the chelation of metal ions such as copper and iron. This chelation may result in the inhibition of enzymes that require these metal ions for their activity.

Biochemical And Physiological Effects

2,3-Hexanedione, 3-oxime has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may result in increased levels of acetylcholine in the brain, which could have potential therapeutic effects in the treatment of diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2,3-Hexanedione, 3-oxime in lab experiments is its ability to act as a chelating agent for metal ions, which can be useful in a variety of biochemical assays. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 2,3-Hexanedione, 3-oxime. One area of interest is the development of new therapeutic agents based on this compound, particularly for the treatment of diseases such as cancer and Alzheimer's disease. Other potential areas of research include the development of new biochemical assays based on the chelating properties of this compound, and the investigation of its potential use as a biomarker for disease.

Synthesis Methods

The synthesis of 2,3-Hexanedione, 3-oxime involves the reaction of 2,3-hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction results in the formation of 2,3-Hexanedione, 3-oxime, which can be purified through recrystallization.

Scientific Research Applications

2,3-Hexanedione, 3-oxime has been used in a variety of scientific research applications, including as a chelating agent for metal ions, a reagent for biochemical assays, and a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease.

properties

CAS RN

133128-89-9

Product Name

2,3-Hexanedione, 3-oxime

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3E)-3-hydroxyiminohexan-2-one

InChI

InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3/b7-6+

InChI Key

GRLLMEXCXJTHGF-VOTSOKGWSA-N

Isomeric SMILES

CCC/C(=N\O)/C(=O)C

SMILES

CCCC(=NO)C(=O)C

Canonical SMILES

CCCC(=NO)C(=O)C

synonyms

2,3-Hexanedione, 3-oxime, (E)- (9CI)

Origin of Product

United States

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